An In-depth Technical Guide to DBCO-PEG6-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-PEG6-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-PEG6-NH-Boc, a key reagent in the field of bioconjugation and drug delivery. We will delve into its chemical properties, detailed experimental applications, and the underlying chemical principles that make it a versatile tool for researchers.
Core Concepts: Understanding the Components of DBCO-PEG6-NH-Boc
DBCO-PEG6-NH-Boc is a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for the sequential conjugation of two different molecules. Its structure can be broken down into three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides. This reactivity is the cornerstone of copper-free click chemistry, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This makes it ideal for use in biological systems.
-
Polyethylene (B3416737) Glycol (PEG6): A six-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which increases the overall water solubility of the molecule and any conjugate it is a part of.[1] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[1]
-
Boc-Protected Amine (NH-Boc): A primary amine group that is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the primary amine, which can then be used for further conjugation.
Data Presentation: Chemical and Physical Properties
The following tables summarize the key quantitative data for DBCO-PEG6-NH-Boc.
| Property | Value | Source |
| Chemical Formula | C₃₈H₅₃N₃O₁₀ | BroadPharm |
| Molecular Weight | 711.9 g/mol | BroadPharm |
| Purity | Typically >95% | BroadPharm, MedKoo Biosciences |
| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |
| Storage Conditions | -20°C, protected from light and moisture | BroadPharm, MedKoo Biosciences |
| Kinetic and Stability Data | Value | Conditions | Source |
| Second-Order Reaction Rate (DBCO with benzyl (B1604629) azide) | ~0.24 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | Oxidation-Induced “One-Pot” Click Chemistry - PMC - NIH |
| Second-Order Reaction Rate (DBCO with azide-peptide) | ~0.34 M⁻¹s⁻¹ | HBS buffer (pH 7.4), 25°C | Reaction kinetics of residue 1 and N 3 K with DBCO and BCN. (a)... - ResearchGate |
| DBCO Group Stability (in PBS, pH 7.4) | >95% remaining | 4°C for 48 hours | stability of DBCO-NHCO-PEG4-acid in aqueous solutions - Benchchem |
| DBCO Group Stability (in PBS, pH 7.4) | 90-95% remaining | 25°C for 24 hours | stability of DBCO-NHCO-PEG4-acid in aqueous solutions - Benchchem |
| DBCO Group Stability (in PBS, pH 7.4) | 80-85% remaining | 37°C for 24 hours | stability of DBCO-NHCO-PEG4-acid in aqueous solutions - Benchchem |
| DBCO-modified IgG Reactivity Loss | 3-5% | 4°C over 4 weeks | DBCO reagents for « Click Chemistry » - Interchim |
Experimental Protocols
General Workflow for Bioconjugation
The use of DBCO-PEG6-NH-Boc typically follows a two-step process. First, the Boc group is removed to expose the primary amine, which is then reacted with a molecule of interest (e.g., an antibody, a fluorescent dye). Subsequently, the DBCO group is reacted with an azide-modified molecule.
Caption: General experimental workflow for using DBCO-PEG6-NH-Boc.
Detailed Protocol: Boc Deprotection
Objective: To remove the Boc protecting group and generate a free primary amine.
Materials:
-
DBCO-PEG6-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve DBCO-PEG6-NH-Boc in a mixture of TFA and DCM (typically a 1:1 ratio).
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The resulting DBCO-PEG6-NH2 (as a TFA salt) can be used directly in the next step or purified further if necessary.
Detailed Protocol: Antibody-Drug Conjugation (ADC) via Copper-Free Click Chemistry
Objective: To conjugate an azide-modified drug to an antibody using DBCO-PEG6-NH2.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG6-NH2 (from the deprotection step)
-
NHS ester (e.g., N-hydroxysuccinimide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous DMSO or DMF
-
Azide-modified drug
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Part 1: Activation of DBCO-PEG6-NH2 to an NHS Ester
-
This protocol assumes the user will first conjugate the amine of DBCO-PEG6-NH2 to the antibody. An alternative is to first react the deprotected amine with a payload that has an appropriate reactive group.
-
To activate the antibody for reaction with the amine of DBCO-PEG6-NH2, one can use a homobifunctional linker such as a bis-NHS ester. Alternatively, to attach the DBCO-linker to the antibody via its carboxyl groups (if available and desired), activate the carboxyl groups on the antibody with EDC and NHS.
-
A more common approach is to use a commercially available DBCO-PEG-NHS ester, which simplifies the process. For the purpose of this guide, we will proceed with activating the antibody's carboxyl groups.
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately add a 5-10 fold molar excess of DBCO-PEG6-NH2 to the activated antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess, unreacted reagents by buffer exchange using a desalting column or centrifugal filter unit into PBS, pH 7.4.
Part 2: Click Reaction with Azide-Modified Drug
-
Prepare a stock solution of the azide-modified drug in an appropriate solvent (e.g., DMSO).
-
Add a 2-5 fold molar excess of the azide-modified drug to the DBCO-functionalized antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Visualization of Application in a Biological Context
DBCO-PEG6-NH-Boc is a powerful tool for studying cellular processes, such as signaling pathways. For instance, an antibody targeting a specific cell surface receptor involved in a signaling cascade can be labeled with a fluorescent dye using this linker. This allows for the visualization and tracking of the receptor on live cells.
